3-Fluoro-2-methoxy-5-methylphenylboronic acid

Description

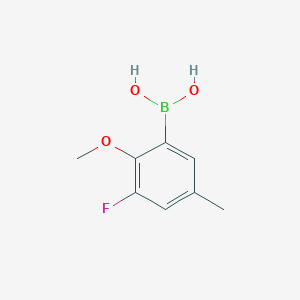

3-Fluoro-2-methoxy-5-methylphenylboronic acid is a fluorinated arylboronic acid derivative featuring a methoxy group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position of the phenyl ring. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals . The electronic and steric effects of substituents on the phenyl ring influence their reactivity, acidity, and biological activity. This compound’s unique substitution pattern distinguishes it from other fluorinated methoxyphenylboronic acids, warranting a comparative analysis with structural analogues.

Properties

IUPAC Name |

(3-fluoro-2-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYWJHKJYGRWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Fluoro-2-methoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-2-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dioxane at elevated temperatures.

Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often employ continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

3-Fluoro-2-methoxy-5-methylphenylboronic acid undergoes various chemical reactions, with Suzuki-Miyaura cross-coupling being the most notable. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond . Common reagents include palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate. The major product of this reaction is the corresponding biaryl or styrene derivative.

Other reactions include:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The aromatic ring can undergo reduction reactions under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

3-Fluoro-2-methoxy-5-methylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst undergoes oxidative addition with the halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the coupled product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and nature of substituents critically determine the physicochemical properties of arylboronic acids. Below is a comparison of key analogues:

Key Observations :

Reactivity in Suzuki-Miyaura Couplings

The efficacy of arylboronic acids in Suzuki reactions depends on substituent electronic and steric profiles:

- 3-Fluoro-5-methoxyphenylboronic acid: The electron-donating 5-OCH₃ group facilitates oxidative addition in palladium-catalyzed reactions, as seen in the synthesis of flavonoid derivatives .

- 5-Fluoro-2-methoxyphenylboronic acid : Demonstrated moderate reactivity in forming biaryl ethers, attributed to fluorine’s electron-withdrawing nature .

- Comparatively, 4-Fluoro-2-methoxyphenylboronic acid has been used successfully in coupling reactions for antiviral agents .

Physical and Chemical Properties

- Solubility : Methoxy groups improve water solubility compared to methyl or halogen substituents. For example, 3-Fluoro-5-methoxyphenylboronic acid is soluble in polar aprotic solvents (e.g., DMSO, ~10 mg/mL) .

- Thermal Stability : Methyl groups (e.g., in 3-Fluoro-5-methylphenylboronic acid) enhance thermal stability, with decomposition temperatures >200°C .

Biological Activity

3-Fluoro-2-methoxy-5-methylphenylboronic acid (CAS No. 3054532-25-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features, which include a fluorine atom and a methoxy group on the aromatic ring. These modifications enhance its reactivity and selectivity towards biological targets, making it a subject of interest in drug development and enzyme interaction studies.

- Molecular Formula : C10H12BFO3

- Molecular Weight : Approximately 205.01 g/mol

- Structure : The compound features a boron atom bonded to a phenyl group, with specific substitutions that influence its biological activity.

Boronic acids, including this compound, are known to interact with various biological targets, particularly enzymes. They form reversible covalent complexes that can modulate enzyme activity, which is crucial for therapeutic applications. This compound has shown potential in:

- Enzyme Inhibition : It can inhibit certain enzymes by forming stable complexes, altering their activity and potentially leading to therapeutic effects in diseases where these enzymes play critical roles.

- Drug Development : Its ability to selectively target specific pathways involved in disease processes makes it valuable for designing new drugs.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. Studies have explored its effects on tumor cells, particularly in the context of boron neutron capture therapy (BNCT), where boron-containing compounds are used to selectively target and destroy cancer cells.

Case Studies

- In Vitro Studies : Experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines by interfering with key metabolic pathways.

- In Vivo Models : Animal studies have shown promising results, indicating that treatment with this boronic acid derivative can reduce tumor size and improve survival rates in models of cancer.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Fluoro-4-methoxyphenylboronic acid | Fluorine and methoxy groups | Different substitution pattern affects reactivity |

| 4-Methoxyphenylboronic acid | Methoxy group only | Lacks fluorine; different electronic properties |

| Phenylboronic acid | No additional substituents | Basic structure; serves as a reference compound |

The unique substitution pattern of this compound enhances its chemical reactivity and selectivity compared to other boronic acids.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enzyme Interaction : The compound has been shown to effectively inhibit enzymes such as proteases and kinases, which are often implicated in cancer progression.

- Selectivity : It exhibits high selectivity towards certain biological targets, minimizing off-target effects that are common with less selective compounds.

- Therapeutic Potential : The dual action of inhibiting specific enzymes while also potentially inducing apoptosis in cancer cells positions this compound as a candidate for further development in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.